Hydrophobicity (logP) Advantage Over Resveratrol for Non-Polar Formulation Environments
The calculated partition coefficient (logP) of 4,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol is 4.92, compared to 3.1 for the widely used natural polyphenol resveratrol [1]. This ~1.8 logP unit increase translates to approximately a 60-fold higher octanol–water partition ratio, indicating substantially greater hydrophobicity .
| Evidence Dimension | logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.92 |
| Comparator Or Baseline | Resveratrol (CAS 501-36-0), logP = 3.1 |
| Quantified Difference | ΔlogP = +1.82; ~60× higher octanol–water partition |
| Conditions | In silico prediction (fragment-based method); resveratrol value from PubChem experimental/logP data |
Why This Matters
For procurement in lipid-based delivery systems, non-aqueous synthesis, or hydrophobic matrix incorporation, the higher logP directly impacts compound partitioning and loading efficiency, making this compound a more suitable candidate than resveratrol for these applications.
- [1] PubChem. Resveratrol – Compound Summary. logP = 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/445154 (accessed 2026-05-10). View Source
